molecular formula C8H11NO3 B1194082 3-Hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1h)-one CAS No. 30652-21-2

3-Hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1h)-one

Cat. No.: B1194082
CAS No.: 30652-21-2
M. Wt: 169.18 g/mol
InChI Key: ZJDRWNJIMXVJQG-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1h)-one is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of a hydroxyl group at the third position, a hydroxyethyl group at the first position, and a methyl group at the second position of the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1h)-one can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-3-hydroxypyridine with ethylene oxide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring and subsequent nucleophilic attack by the hydroxyl group on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1h)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyridinones.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyridinones.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-Hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1h)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a chelating agent for metal ions.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1h)-one involves its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can chelate metal ions, affecting enzymatic activities and redox processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-hydroxypyridine: Lacks the hydroxyethyl group, making it less versatile in certain applications.

    4-Hydroxy-2-methylpyridine: Lacks the hydroxyethyl group and has the hydroxyl group at a different position.

    3-Hydroxy-2-methylpyridine: Similar structure but lacks the hydroxyethyl group.

Uniqueness

3-Hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1h)-one is unique due to the presence of both hydroxyl and hydroxyethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

3-hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-6-8(12)7(11)2-3-9(6)4-5-10/h2-3,10,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDRWNJIMXVJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184700
Record name 1-(Ethan-1-ol)-2-methyl-3-hydroxypyridin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30652-21-2
Record name 3-Hydroxy-1-(2-hydroxyethyl)-2-methyl-4(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30652-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Ethan-1-ol)-2-methyl-3-hydroxypyridin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030652212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC353638
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353638
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Ethan-1-ol)-2-methyl-3-hydroxypyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-1-(2-HYDROXYETHYL)-2-METHYL-4(1H)-PYRIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5FE5EU7U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

3-Benzyloxy-1-(2'-hydroxyethyl)-2-methylpyrid-4-one (2 g) is added to concentrated hydrobromic acid (10 ml) and the mixture is heated on a steam bath for 30 minutes. The resultant product is then recrystallised from water to yield 3-hydroxy-1(2'-hydroxyethyl)-2-methylpyrid-4-one as white crystals (0.8 g), m.p. 164°-165° C.; νmax (nujol) 1630, 3150, 3350 cm-1 ; δ(dbDMSO), 2.5 (s, 3H), 3.7 (t, 2H), 4.35 (t, 2H), 7.25 (3, 1H), 8.15 (d, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A reaction analogous to that used for the synthesis of 3-hydroxy-1,2-dimethyl-4- pyridinone was employed, starting with ethanolamine (0.44 g). No precipitate was observed after concentration. Recrystallization from ethanol and diethyl ether resulted in a white powder (0.53 g). Proton NMR (D20): 7.82 (d, 1H), 6.89 (d, 1H), 4.27 (t, 2H), 3.74 (t, 2H), 2.36 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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